molecular formula C15H17ClN2O3 B2945806 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide CAS No. 953154-67-1

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide

Cat. No.: B2945806
CAS No.: 953154-67-1
M. Wt: 308.76
InChI Key: KMDVQMSJAMLYDG-UHFFFAOYSA-N
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Description

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide is a complex organic compound featuring an isoxazole ring, a chlorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is the cyclization of a hydroxylamine derivative with a chlorophenyl-substituted aldehyde or ketone under acidic conditions. The resulting isoxazole intermediate is then reacted with 3-methoxypropylamine to introduce the acetamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chlorophenyl group can be oxidized to form a chlorophenol derivative.

  • Reduction: : The isoxazole ring can be reduced to form an isoxazolidine derivative.

  • Substitution: : The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Chlorophenol derivatives.

  • Reduction: : Isoxazolidine derivatives.

  • Substitution: : Amides or other substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its isoxazole ring makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural similarity to other biologically active compounds makes it a useful tool in drug discovery.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new treatments for various diseases.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide exerts its effects involves binding to specific molecular targets. The isoxazole ring and chlorophenyl group can interact with enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide: : Lacks the methoxypropyl group.

  • 2-(5-(4-chlorophenyl)isoxazol-3-yl)ethanol: : Contains an ethanol group instead of acetamide.

  • 2-(5-(4-chlorophenyl)isoxazol-3-yl)propanamide: : Has a propyl group instead of methoxypropyl.

Uniqueness

The presence of the methoxypropyl group in 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide distinguishes it from similar compounds. This group can enhance the compound's solubility and reactivity, making it more suitable for certain applications.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-20-8-2-7-17-15(19)10-13-9-14(21-18-13)11-3-5-12(16)6-4-11/h3-6,9H,2,7-8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDVQMSJAMLYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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